molecular formula C8H3F3N2O2S B595248 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole CAS No. 1225041-15-5

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No. B595248
M. Wt: 248.179
InChI Key: XYLUTQBQCRJQFR-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.179. It belongs to the class of organic compounds known as benzothiazoles .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, has been a subject of interest in recent years . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .


Molecular Structure Analysis

The molecular structure of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole consists of a benzothiazole ring substituted with a nitro group at the 6th position and a trifluoromethyl group at the 2nd position .

Scientific Research Applications

Antitumor Activity

A study by Bolakatti et al. (2014) highlights the antitumor properties of benzothiazole derivatives, synthesized through reactions involving benzo[d]thiazole compounds, demonstrating their potential in cancer treatment. These derivatives showed significant cytotoxicity against various cancer cell lines, underscoring the therapeutic applications of benzothiazole structures in oncology research (Bolakatti et al., 2014).

Antiparasitic Properties

Delmas et al. (2002) investigated benzothiazoles bearing different substituents for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The study found that specific structural modifications in benzothiazoles can significantly impact their antiproliferative activity against parasites, suggesting a potential route for developing new antiparasitic drugs (Delmas et al., 2002).

Antimicrobial Activity

Vicini et al. (2008) synthesized 2-heteroarylimino-5-benzylidene-4-thiazolidinones, including derivatives of benzothiazole, and tested them for antimicrobial activity. The results showed that these compounds possess good inhibition against gram-positive bacteria and staphylococci, including methicillin-resistant strains, indicating the potential of benzothiazole derivatives in combating resistant bacterial infections (Vicini et al., 2008).

Synthesis of Novel Compounds

Durcik et al. (2020) described a synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, demonstrating the versatility of benzo[d]thiazole as a building block in drug discovery. This work opens new avenues for the design and synthesis of compounds with potential therapeutic applications, highlighting the role of benzo[d]thiazole derivatives in medicinal chemistry (Durcik et al., 2020).

properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUTQBQCRJQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678580
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole

CAS RN

1225041-15-5
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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